
2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride
Vue d'ensemble
Description
2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride (2-BMPEA-HCl) is a compound that has been the subject of much scientific research in the past few decades. It is a derivative of the phenethylamine class of compounds and is used in a variety of scientific applications, including as a research tool for investigating the biochemistry and physiology of numerous biological processes.
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
The scientific research on compounds structurally related to 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride focuses on their metabolism, pharmacokinetics, and potential toxicity. For instance, studies on similar compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its derivatives, have shed light on the metabolic pathways and the formation of metabolites in vivo. These compounds undergo a range of metabolic processes including deamination, reduction, oxidation, and acetylation, leading to the formation of various metabolites. This knowledge is crucial for understanding the pharmacological and toxicological properties of these substances (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Environmental Impact and Biodegradation
Research on compounds like methoxychlor and its derivatives, which are structurally related to 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride, also extends to their environmental impact and biodegradation. Studies have demonstrated the ability of various bacterial species to dechlorinate and metabolize these compounds, highlighting the ecological implications and the potential for natural attenuation in aquatic environments (Satsuma & Masuda, 2012).
Mechanisms of Action and Toxicity
Investigations into the mechanisms of action and toxicity of these compounds have been carried out, especially regarding their interactions with the endocrine system. For example, studies have indicated that certain metabolites of methoxychlor, an organochlorine insecticide structurally similar to 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride, exhibit estrogenic, anti-estrogenic, or anti-androgenic properties. This underscores the importance of understanding the metabolic pathways and the biological activities of these compounds and their metabolites (Bulger, Feil, & Kupfer, 1985).
Analytical Methods and Detection
The development of analytical methods for detecting these compounds and their metabolites in biological matrices is critical for toxicological studies and forensic analyses. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been employed to quantify these substances in serum and urine, facilitating the investigation of exposure, pharmacokinetics, and toxicology (Poklis, Nanco, Troendle, Wolf, & Poklis, 2014).
Mécanisme D'action
Pharmacokinetics
- The compound is orally administered and absorbed through the gastrointestinal tract. It readily crosses the blood-brain barrier due to its lipophilic nature. In vivo, the compound undergoes hepatic metabolism, leading to metabolites such as 2’- and 5’-desmethyl 25I-NBOMe . Elimination occurs primarily via renal excretion.
Propriétés
IUPAC Name |
2-(4-bromo-3-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-12-9-6-7(4-5-11)2-3-8(9)10;/h2-3,6H,4-5,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZWLBQGJTWRTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705316 | |
| Record name | 2-(4-Bromo-3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride | |
CAS RN |
1159826-47-7 | |
| Record name | 2-(4-Bromo-3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



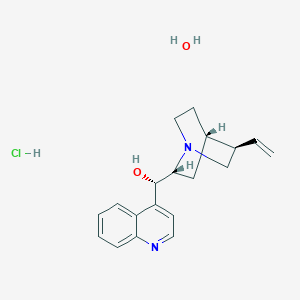
![3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1493836.png)
![[(3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1493838.png)

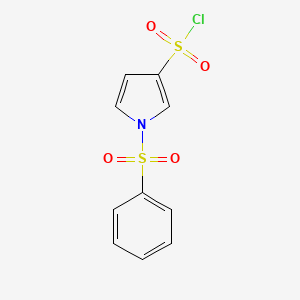
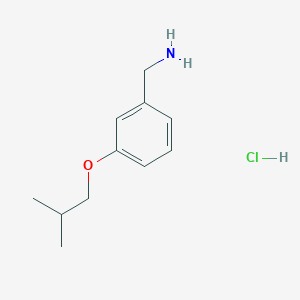


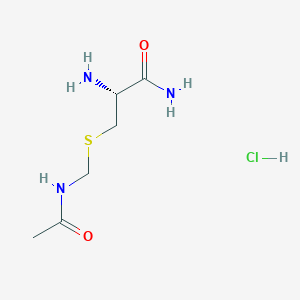


![2-[4-(2-chlorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide](/img/structure/B1493858.png)
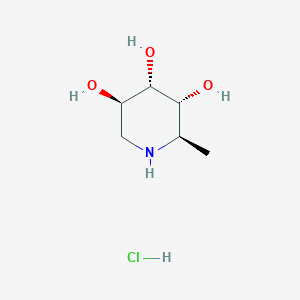
![Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione dihydrochloride](/img/structure/B1493862.png)